1-(2-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid
Overview
Description
The compound of interest, 1-(2-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid, is a derivative of pyrrolidine carboxylic acid with a methoxyphenyl substituent. This structure is related to various compounds that have been synthesized and studied for their potential biological activities, including antioxidant, anti-inflammatory, analgesic, and antineoplastic properties. The presence of the methoxy group and the pyrrolidine ring suggests that this compound may have interesting chemical and physical properties, as well as biological activity.
Synthesis Analysis
The synthesis of related pyrrolidine carboxylic acid derivatives has been reported in the literature. For instance, a series of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives with various substituents were synthesized and evaluated for their antioxidant activity . Another study involved the synthesis of 5-aroyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids, which were tested for anti-inflammatory and analgesic activities . These studies provide a basis for the synthesis of 1-(2-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid, suggesting that similar synthetic routes could be employed.
Molecular Structure Analysis
The molecular structure of pyrrolidine derivatives has been elucidated using X-ray diffraction analysis in several studies. For example, the structure of 1-(5-chloro-2-hydroxyphenyl)-N-(1,3-dioxoisoindolin-2-yl)-5-oxopyrrolidine-3-carboxamide was determined by X-ray diffraction . Additionally, the conformation of nootropic agents related to the pyrrolidine structure was investigated using X-ray crystal structures and theoretical calculations . These analyses are crucial for understanding the three-dimensional arrangement of atoms within the molecule, which can influence its reactivity and interaction with biological targets.
Chemical Reactions Analysis
The reactivity of pyrrolidine carboxylic acid derivatives in chemical reactions has been explored in various contexts. For instance, the reaction of 3-methoxy-2-pyrrole carboxylic acid tert-butyl esters with singlet oxygen was studied to yield 5-substituted pyrroles, which are precursors to prodigiosin and its analogs . This indicates that the methoxyphenyl pyrrolidine carboxylic acid derivative may also undergo reactions with singlet oxygen, leading to interesting products.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolidine derivatives are influenced by their molecular structure. The crystal structure and molecular conformation of a solvated 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide were studied, revealing insights into the compound's stability and potential intermolecular interactions . The presence of substituents such as methoxy groups can affect the compound's solubility, melting point, and other physical properties. Additionally, the electronic properties of the molecule, such as its ability to participate in hydrogen bonding, are important for its chemical reactivity and potential biological activity.
Scientific Research Applications
- Summary of the Application: Urapidil is an α-blocker that lowers peripheral blood pressure without affecting the heart rate or intracranial blood pressure . It can also cross the blood–brain barrier and activate the 5HT-1A receptor, resulting in central antihypertensive activity . This unique mechanism makes Urapidil can prevent reflex tachycardia in patients , which has been used clinically primarily in the treatment of hypertensive crises and perioperative hypertension .
- Methods of Application or Experimental Procedures: The new synthetic route starts with the addition reaction of 1-(2-Methoxyphenyl)piperazine and oxetane catalyzed by Yb (OTf) 3 in acetonitrile to form the key intermediate 3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-1-ol . Additionally, 3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-1-ol was purified by recrystallization from the optimized solvents, which was beneficial to large scale production .
- Results or Outcomes: The overall yield of this route is about 45%. The structure of the final product was well confirmed by 1 H-NMR, 13 C-NMR and HRMS .
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4/c1-17-10-5-3-2-4-9(10)13-7-8(12(15)16)6-11(13)14/h2-5,8H,6-7H2,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQQBMILQUDEPIK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CC(CC2=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60387920 | |
Record name | 1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60387920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | |
CAS RN |
39629-90-8 | |
Record name | 1-(2-Methoxyphenyl)-5-oxo-3-pyrrolidinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=39629-90-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60387920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.